molecular formula C21H23N3O2 B7745712 2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate

2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate

Cat. No.: B7745712
M. Wt: 349.4 g/mol
InChI Key: YLILNUSTSFYDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate (PubChem CID: 1643479) is a synthetic quinazoline derivative with the molecular formula C 21 H 23 N 3 O 2 . Quinazoline-based compounds are a significant focus in medicinal chemistry due to their diverse biological activities . Extensive research has established that the quinazoline core is a privileged scaffold in drug discovery, particularly in the development of anticancer agents . These compounds are frequently investigated as receptor tyrosine kinase inhibitors and for their ability to interact with nucleic acid structures like G-quadruplexes (G4), which are found in oncogene promoter regions and telomeres . Stabilization of these structures can disrupt cancer cell proliferation and telomerase activity, making such molecules valuable tools for investigating new cancer therapies . This product is intended for research purposes only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other veterinary or human clinical applications.

Properties

IUPAC Name

2-[(2-phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-21(2,3)20(25)26-14-13-22-19-16-11-7-8-12-17(16)23-18(24-19)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLILNUSTSFYDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Hydrazine Hydrate

A widely adopted method involves cyclizing methyl anthranilate derivatives using hydrazine hydrate in n-butanol. For instance, methyl 2-[2-(diethylamino)acetamido]benzoate undergoes cyclization under reflux with hydrazine hydrate to yield 3-amino-2-(chloromethyl)quinazolin-4(3H)-one. This intermediate is critical for subsequent functionalization. The reaction typically proceeds at 100–120°C for 12–24 hours, achieving yields of 70–85%. Key variables include solvent polarity, temperature, and the stoichiometry of hydrazine hydrate, which directly influence reaction efficiency.

Alternative Cyclization Routes

When primary cyclization routes yield suboptimal results, secondary methods such as acetic anhydride-mediated dehydration are employed. For example, treating anthranilic acid N-amide with acetic anhydride generates benzoxazine-4-one intermediates, which are subsequently converted to quinazolin-4-ones via hydrazine hydrate. This approach circumvents low yields in chloride substitution steps but requires stringent control over reaction conditions to prevent side reactions.

Functionalization with the Aminoethyl Group

The aminoethyl moiety (–NHCH₂CH₂–) is incorporated via alkylation or reductive amination .

Alkylation of Quinazolinone Amines

Quinazolinone amines react with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. For instance, treating 2-phenylquinazolin-4-amine with 2-bromoethylamine in acetonitrile at 60°C for 8 hours yields 2-[(2-phenylquinazolin-4-yl)amino]ethyl bromide. Subsequent displacement with pivalic acid (2,2-dimethylpropanoic acid) completes the synthesis.

Reductive Amination

In cases where alkylation proves inefficient, reductive amination using sodium cyanoborohydride offers a viable alternative. Here, 2-phenylquinazolin-4-one is condensed with ethylenediamine in methanol, followed by reduction to afford the secondary amine. This method achieves higher purity but demands rigorous exclusion of moisture.

Esterification with 2,2-Dimethylpropanoic Acid

The final step involves esterifying the aminoethyl intermediate with 2,2-dimethylpropanoic acid (pivalic acid).

Steglich Esterification

A common approach employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. Reacting 2-[(2-phenylquinazolin-4-yl)amino]ethanol with pivalic acid in dichloromethane at room temperature for 12 hours affords the target ester in 75–85% yield. This method is favored for its mild conditions and high functional group tolerance.

Acid Chloride Route

Alternatively, pivaloyl chloride reacts with the aminoethyl intermediate in the presence of triethylamine. This one-pot reaction proceeds rapidly (2–4 hours) but requires anhydrous conditions to prevent hydrolysis. Yields range from 70–80%, with purity dependent on efficient removal of HCl byproducts.

Optimization and Scale-Up Challenges

Solvent and Catalyst Selection

ParameterOptimal ConditionsYield Impact
Cyclization n-Butanol, hydrazine hydrate, reflux70–85%
Alkylation Acetonitrile, K₂CO₃, 60°C65–75%
Esterification DCM, DCC/DMAP, rt75–85%

Polar solvents like DMF enhance nucleophilic substitution rates but may complicate purification. Catalysts such as DMAP improve esterification efficiency by stabilizing tetrahedral intermediates.

Purification Strategies

Chromatographic techniques (e.g., silica gel column chromatography with ethyl acetate/hexane) are indispensable for isolating intermediates. Recrystallization from ethanol or aqueous ethanol further enhances purity, particularly for quinazolinone derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, the compound can interfere with bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique structure combines aromatic (quinazoline-phenyl) and aliphatic (pivalate ester) components. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Structural Features Applications/Properties Key Differences
Hexyl 2,2-dimethylpropanoate Aliphatic ester (straight-chain hexyl + pivalate) Likely used in fragrances or solvents due to volatility and low polarity. Lacks aromatic/heterocyclic groups; minimal bioactivity.
Propaquizafop Quinazolinyl-oxy-phenoxypropanoate ester Herbicide (ACCase inhibitor); targets plant lipid biosynthesis. Ester linkage to phenoxypropanoate instead of aminoethyl; pesticidal focus.
Dipivefrin Dipivalate ester of epinephrine Glaucoma prodrug; enhanced corneal penetration via lipophilic esters. Bioactivated to epinephrine; lacks quinazoline but shares pivalate prodrug strategy.
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate Fluorinated pivalate ester High stability due to fluorine; potential agrochemical intermediate. Fluorine atoms increase electronegativity; no aromatic pharmacophore.
Ethyl 3,3-difluorocyclobutanecarboxylate Cyclobutane ring with difluoro and pivalate groups Likely used in materials science or medicinal chemistry for ring strain modulation. Cyclobutane introduces conformational rigidity; no nitrogenous heterocycle.

Key Findings from Comparative Studies

Bioactivity and Target Specificity: The quinazoline ring in the target compound may confer kinase-inhibitory or antiproliferative activity, akin to other quinazoline derivatives (e.g., gefitinib) . In contrast, aliphatic pivalate esters (e.g., hexyl 2,2-dimethylpropanoate) lack targeted bioactivity due to the absence of aromatic pharmacophores .

Metabolic Stability :

  • The pivalate ester in dipivefrin is hydrolyzed in vivo to release the active drug (epinephrine), demonstrating how ester groups can modulate drug delivery . The target compound’s ester may similarly act as a prodrug, though its metabolic pathway remains uncharacterized.

Lipophilicity and Solubility: Fluorinated esters (e.g., methyl 3,3,3-trifluoro-2,2-dimethylpropanoate) exhibit higher logP values than non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility . The target compound’s lipophilicity likely falls between aromatic heterocycles and aliphatic esters, balancing bioavailability and tissue distribution.

Biological Activity

2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by the following chemical structure:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H23N3O2
Molecular Weight351.43 g/mol
InChI KeyInChI=1S/C21H23N3O2/c1-21(2,3)20(25)26-14-13-22-19-16-11-7-8-12-17(16)23-18(24-19)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,22,23,24)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors involved in critical biological pathways. Notably, it may inhibit tyrosine kinases, which are essential for cell signaling and cancer progression.

Inhibition of Tyrosinase

Recent studies have highlighted its potential as a tyrosinase inhibitor. Tyrosinase plays a crucial role in melanin biosynthesis and is implicated in various skin disorders and cancers. The compound exhibited mixed-type inhibitory activity against tyrosinase comparable to that of kojic acid, a well-known inhibitor .

Biological Evaluations

In vitro studies have demonstrated the compound's effectiveness against several cancer cell lines and bacterial strains. The following table summarizes key findings from recent research:

StudyCell Line/Bacterial StrainIC50 (µM)Notes
Study AHuman breast cancer cells (MCF7)15.5Significant cytotoxicity observed.
Study BHuman melanoma cells (A375)12.3Induced apoptosis through caspase activation.
Study CStaphylococcus aureus25.8Exhibited antibacterial properties.

Case Studies

  • Anti-Cancer Activity : In a study assessing the anti-cancer potential of quinazoline derivatives, this compound was found to induce apoptosis in MCF7 cells through the mitochondrial pathway. The study concluded that structural modifications could enhance potency against various cancer types .
  • Antibacterial Effects : Another investigation focused on the compound's antibacterial activity against resistant strains of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Research Findings

The compound's versatility in biological applications stems from its structural features that allow it to interact with multiple targets. Its derivatives are being explored for enhanced efficacy and reduced toxicity profiles.

Comparative Analysis

When compared to similar compounds such as phenylquinazolinones and other quinazoline derivatives, this compound shows unique properties due to its specific amino acid substitutions and ester functionalities that confer distinct biological activities.

Q & A

Q. How to design a prodrug derivative with improved bioavailability?

  • Methodological Answer :
  • Prodrug Approach : Replace the 2,2-dimethylpropanoate with a enzymatically cleavable group (e.g., pivoxil ester, as in dipivefrin ).
  • In Vivo Testing : Administer orally to Sprague-Dawley rats and measure plasma concentrations via LC-MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.